molecular formula C13H12N4O2S B12912742 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine CAS No. 646510-14-7

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine

Cat. No.: B12912742
CAS No.: 646510-14-7
M. Wt: 288.33 g/mol
InChI Key: DQDCTAMQGDWNIN-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C13H12N4O2S It is characterized by the presence of a purine ring substituted with a 2,5-dimethoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 2,5-dimethoxythiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiophenol group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to yield the corresponding thiol derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved in these processes are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-dimethoxyphenyl)thio-1H-purine
  • 6-(2,5-dimethoxyphenyl)thio-9H-purine
  • 6-(2,5-dimethoxyphenyl)thio-8H-purine

Uniqueness

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is unique due to the specific positioning of the sulfanyl group on the purine ring and the presence of the 2,5-dimethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

646510-14-7

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H12N4O2S/c1-18-8-3-4-9(19-2)10(5-8)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

DQDCTAMQGDWNIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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